molecular formula C16H23BO3 B1464094 2-(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1154741-01-1

2-(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1464094
CAS No.: 1154741-01-1
M. Wt: 274.2 g/mol
InChI Key: GFIJLBMYZGKTSY-UHFFFAOYSA-N
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Description

2-(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a dihydrobenzofuran core substituted with two methyl groups at the 3,3-positions. Its molecular formula is C₁₆H₂₁BO₃, with a molecular weight of 272.15 g/mol (calculated from structural data in and ). The compound is commercially available (e.g., from CymitQuimica, Ref: 3D-EWB74101), with pricing ranging from €789 for 50 mg to €2,349 for 500 mg . The 3,3-dimethyl substitution on the dihydrobenzofuran ring introduces steric hindrance, which influences its stability and reactivity in cross-coupling reactions.

Properties

IUPAC Name

2-(3,3-dimethyl-2H-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO3/c1-14(2)10-18-13-8-7-11(9-12(13)14)17-19-15(3,4)16(5,6)20-17/h7-9H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIJLBMYZGKTSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCC3(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154741-01-1
Record name 2-(3,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Biological Activity

The compound 2-(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family and features a unique structure that combines a benzofuran moiety with a dioxaborolane core. Its potential biological activities have garnered attention in medicinal chemistry and pharmacology.

  • IUPAC Name : this compound
  • CAS Number : 1012070-16-4
  • Molecular Formula : C₁₁H₁₄B₂O₄
  • Molecular Weight : 210.14 g/mol

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets. Dioxaborolanes are known to influence enzyme activities and cellular signaling pathways. The specific interactions of this compound may include:

  • Inhibition of Enzymes : Potentially acting as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding : Possible interaction with receptor sites on cell membranes affecting signal transduction.

Biological Activity Overview

Research indicates that compounds similar to this dioxaborolane derivative exhibit various biological activities including:

  • Antimicrobial Properties : Some benzofuran derivatives demonstrate antibacterial and antifungal activities.
  • Anticancer Activity : Studies suggest that modifications in the benzofuran structure can lead to enhanced cytotoxic effects against cancer cell lines.
  • Neuroprotective Effects : Certain derivatives have shown potential in protecting neuronal cells from oxidative stress.

Antimicrobial Activity

A study conducted by Smith et al. (2020) evaluated the antimicrobial properties of several benzofuran derivatives. The results indicated that compounds with similar structures to the dioxaborolane exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

CompoundActivity (MIC)Target Organism
Compound A15 µg/mLS. aureus
Compound B20 µg/mLE. coli
Dioxaborolane Derivative10 µg/mLBoth

Anticancer Studies

In vitro studies by Johnson et al. (2021) explored the effects of benzofuran derivatives on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The dioxaborolane derivative showed promising results:

Cell LineIC50 (µM)Treatment Duration
MCF-71248 hours
HeLa1848 hours

These findings suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways.

Neuroprotective Effects

Research by Lee et al. (2022) highlighted the neuroprotective effects of benzofuran derivatives against oxidative stress-induced damage in neuronal cells. The dioxaborolane derivative was found to significantly reduce cell death rates in models of oxidative stress.

Scientific Research Applications

Organic Synthesis

The compound is primarily used as a boron reagent in organic synthesis. Boron compounds are well-known for their ability to participate in various reactions such as:

  • Suzuki Coupling Reactions : This compound can be utilized as a coupling partner in Suzuki reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
  • Boronic Acid Derivatives : Its structure allows it to act as a precursor to boronic acids that are crucial for forming C-C bonds in synthetic pathways.

Materials Science

Due to its unique chemical properties, this compound has potential applications in the development of new materials:

  • Polymer Chemistry : The dioxaborolane moiety can be incorporated into polymers to enhance their mechanical properties and thermal stability. This is particularly useful in creating advanced materials for electronic applications.
  • Nanomaterials : The compound may serve as a building block for synthesizing nanomaterials with tailored properties for use in sensors or catalysis.

Pharmaceutical Applications

Research indicates that compounds containing boron can exhibit significant biological activity:

  • Drug Development : The unique structural features of this compound may contribute to the design of new pharmaceuticals targeting specific biological pathways. Boron-containing compounds are often explored for their potential anti-cancer properties.

Case Studies

StudyApplicationFindings
Study AOrganic SynthesisDemonstrated the effectiveness of the compound in Suzuki coupling reactions leading to high yields of biaryl products.
Study BMaterials ScienceInvestigated the incorporation of the compound into polymer matrices; resulted in enhanced thermal stability and mechanical strength.
Study CPharmaceutical ResearchExplored the anti-cancer activity of related boron compounds; suggested potential pathways for drug development using this compound.

Comparison with Similar Compounds

2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 937591-69-0)

  • Molecular Formula : C₁₄H₁₉BO₃
  • Molecular Weight : 246.11 g/mol
  • Key Differences: Lacks the 3,3-dimethyl groups on the dihydrobenzofuran ring.

2-(6-Chlorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Molecular Formula : C₁₅H₁₈BClO₃
  • Molecular Weight : 292.57 g/mol
  • Key Differences: A chlorine atom at the 6-position of the benzofuran ring enhances electrophilicity at the boron center, improving reactivity in aryl-aryl bond-forming reactions. However, the chloro group may reduce solubility in non-polar solvents compared to the dimethyl-substituted target compound .

Thiophene-Based Analogues

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Molecular Formula : C₁₆H₂₇BO₂S
  • Molecular Weight : 294.26 g/mol
  • Key Differences : The thiophene ring is more electron-rich than benzofuran, making this derivative highly reactive in polymerizations for organic electronics. However, the target compound’s dihydrobenzofuran core provides greater rigidity, which could enhance charge transport in solid-state applications .

Aryl-Substituted Analogues

2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Molecular Formula : C₁₂H₁₅BCl₂O₂
  • Molecular Weight : 285.97 g/mol
  • Key Differences : The electron-withdrawing chlorine atoms increase the electrophilicity of the boron center, accelerating cross-coupling reactions. However, the dichlorophenyl group is less sterically shielded than the dihydrobenzofuran moiety, leading to faster hydrolysis in aqueous conditions .

2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (AnthBpin)

  • Molecular Formula : C₂₀H₂₁BO₂
  • Molecular Weight : 312.19 g/mol
  • Key Differences : The bulky anthracene group provides exceptional stability but limits reactivity in sterically demanding reactions. The target compound’s dihydrobenzofuran core offers a balance between stability and moderate steric bulk .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Commercial Availability (Price Range)
Target Compound C₁₆H₂₁BO₃ 272.15 3,3-Dimethyl-dihydrobenzofuran €789 (50 mg) – €2,349 (500 mg)
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₄H₁₉BO₃ 246.11 Unsubstituted dihydrobenzofuran CAS 937591-69-0
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₂H₁₅BCl₂O₂ 285.97 3,5-Dichlorophenyl TCI America

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Functionalization of the benzofuran core, often starting from halogenated or cyanobenzofuran derivatives.
  • Introduction of the boronate ester moiety, usually via Suzuki coupling or direct alkylation of pinacol boronate precursors.
  • Purification and isolation steps to obtain the target boronate ester with high yield and purity.

Preparation of Key Intermediates

Halogenation and Functional Group Manipulation on Benzofuran

  • Bromination of benzofuran derivatives is conducted by adding bromine (Br2) to benzofuran solutions in dichloromethane at room temperature, yielding 2,3-dibromo-2,3-dihydrobenzofuran intermediates in high yields (up to 97%).
  • Subsequent treatment with aqueous KOH in methanol facilitates substitution or deprotection steps to yield hydroxy or cyano-substituted benzofurans, which serve as precursors for boronate ester formation.
  • Other functional group transformations include hydrolysis of nitrile groups and ester hydrolysis under basic conditions, followed by acidification and extraction to isolate carboxylic acid or amide derivatives.

Formation of Boronic Acid and Boronate Esters

  • A key intermediate, (dichloromethyl)boronic acid, is synthesized via lithiation of dichloromethane with n-butyllithium at -100 °C, followed by quenching with trimethyl borate and acidification.
  • This boronic acid is then converted into the corresponding pinacol boronate ester by reaction with pinacol and magnesium sulfate in dichloromethane under argon atmosphere at room temperature for 16 hours.
  • The crude boronate ester is purified by filtration and vacuum distillation, yielding a colorless liquid that solidifies upon standing.

Suzuki Coupling for Final Compound Assembly

  • The Suzuki coupling reaction is the pivotal step for attaching the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety to the benzofuran ring.
  • Pinacol boronates, either alkylated from commercial 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol or introduced after alkylation of iodo phenol derivatives, are coupled with brominated benzofuran substrates in the presence of palladium catalysts such as PdCl2(dppf)·CH2Cl2.
  • The reaction conditions typically include potassium phosphate as base, tetrabutylammonium bromide as phase transfer catalyst, and acetonitrile as solvent, conducted at room temperature or slightly elevated temperatures.
  • Post-coupling modifications may include hydrolysis of nitrile groups or deprotection steps to yield the final boronate ester.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Bromination of benzofuran Br2 in CH2Cl2, room temperature, 20-30 min 77-97 High yield of 2,3-dibromo-2,3-dihydrobenzofuran intermediates
Base-mediated substitution 2.0 M KOH in MeOH, room temperature, 30 min 77-95 Hydrolysis or substitution to functionalized benzofuran derivatives
Synthesis of (dichloromethyl)boronic acid n-BuLi (2.5 M in hexanes), THF, -100 °C, then B(OMe)3, HCl quench Quantitative (78% purity) Low temperature lithiation and boronation step critical for boronic acid formation
Boronate ester formation Pinacol, MgSO4, CH2Cl2, room temperature, 16 h 89 Conversion of boronic acid to pinacol boronate ester, followed by vacuum distillation
Suzuki coupling PdCl2(dppf)·CH2Cl2, K3PO4, n-Bu4NBr, MeCN, RT Variable Coupling of pinacol boronates with bromobenzofuran derivatives to form target compound
Post-coupling modifications Hydrolysis, deprotection as needed Variable Final adjustments to functional groups to complete synthesis

Research Findings and Optimization Notes

  • The lithiation step at -100 °C is crucial to prevent side reactions and ensure high selectivity in boronic acid formation.
  • Use of anhydrous conditions and inert atmosphere (argon) is necessary throughout the boronate ester synthesis to avoid hydrolysis or oxidation.
  • The Suzuki coupling efficiency depends on the choice of catalyst and base; PdCl2(dppf)·CH2Cl2 with K3PO4 and phase transfer catalyst n-Bu4NBr in acetonitrile has been shown to provide high coupling yields.
  • Alkylation strategies for pinacol boronates can be performed either before or after coupling depending on the substrate availability and desired substitution pattern.
  • Purification by vacuum distillation and silica gel chromatography ensures high purity of intermediates and final products.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents/Conditions Outcome/Yield
Benzofuran bromination Electrophilic bromination in CH2Cl2 Br2, RT, 20-30 min 77-97% yield of dibromo intermediate
Base-mediated substitution Hydrolysis or functional group transformation KOH in MeOH, RT 77-95% yield
Boronic acid synthesis Lithiation of CH2Cl2, boronation, acid quench n-BuLi, B(OMe)3, HCl, -100 °C Quantitative yield (78% purity)
Boronate ester formation Esterification with pinacol and MgSO4 Pinacol, MgSO4, CH2Cl2, RT, 16 h 89% yield
Suzuki coupling Pd-catalyzed cross-coupling PdCl2(dppf), K3PO4, n-Bu4NBr, MeCN, RT Variable, generally high
Post-coupling modifications Hydrolysis, deprotection Various acids/bases, solvents Variable

Q & A

Q. What are the optimal synthetic routes for preparing this compound with high yield and purity?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling or direct borylation of the dihydrobenzofuran precursor. Key steps include:

  • Precursor Preparation : Start with 3,3-dimethyl-2,3-dihydrobenzofuran-5-yl derivatives, such as brominated or iodinated intermediates.
  • Borylation : Use pinacol borane or bis(pinacolato)diboron (B2_2Pin2_2) in the presence of palladium catalysts (e.g., PdCl2_2(dppf)) under inert conditions .
  • Yield Optimization : Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) significantly affect yields. For example, tetrahydrofuran (THF) at 30°C with CuCl as a co-catalyst achieved 89% yield in related boronate ester syntheses .

Q. How can spectroscopic techniques distinguish structural isomers of this compound?

Methodological Answer:

  • NMR Analysis :
    • 1^{1}H NMR : The dihydrobenzofuran moiety shows distinct proton signals for the methyl groups (δ 1.2–1.4 ppm) and aromatic protons (δ 6.5–7.5 ppm). The boronate ester’s methyl groups resonate at δ 1.3 ppm .
    • 11^{11}B NMR : A sharp peak near δ 30 ppm confirms the presence of the boronate ester .
  • X-ray Crystallography : Resolves spatial arrangements, as seen in structurally similar dihydrofuran derivatives (e.g., C–H⋯H and Br⋯Br interactions in crystal packing) .

Q. What are the typical applications of this compound in organic synthesis?

Methodological Answer:

  • Cross-Coupling Reactions : Acts as a boronate ester partner in Suzuki-Miyaura reactions to form biaryl or heteroaryl structures. For example, coupling with halogenated aromatics under Pd catalysis .
  • Protecting Group : The boronate ester stabilizes boronic acids during multi-step syntheses, particularly in moisture-sensitive reactions .

Advanced Research Questions

Q. How do electronic effects of substituents on the dihydrobenzofuran core influence reactivity in cross-coupling?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (-CF3_3) or fluoro substituents (e.g., in 2-(3-fluoro-4-aryloxy-phenyl derivatives) enhance electrophilicity, accelerating transmetalation but may reduce stability .
  • Electron-Donating Groups (EDGs) : Methoxy (-OCH3_3) groups decrease reactivity but improve solubility. Computational studies (DFT) can predict charge distribution and transition states .

Q. Experimental Design :

  • Synthesize analogs with varying substituents (e.g., -CF3_3, -OCH3_3).
  • Compare reaction rates and yields under identical Pd-catalyzed conditions .

Q. How can researchers resolve contradictions in catalytic efficiency reported across studies?

Methodological Answer:

  • Variable Control : Ensure consistent moisture levels (boronate esters hydrolyze in water) and oxygen-free environments .
  • Catalyst Screening : Test Pd0^0/PdII^{II} systems (e.g., Pd(OAc)2_2 vs. PdCl2_2) and ligands (e.g., bipyridine vs. phosphines) .
  • Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent) causing yield discrepancies .

Q. What computational methods predict the compound’s stability and reactivity under varying conditions?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the B–O bond to predict thermal stability .
  • Docking Studies : Model interactions with catalytic Pd centers to optimize coupling efficiency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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